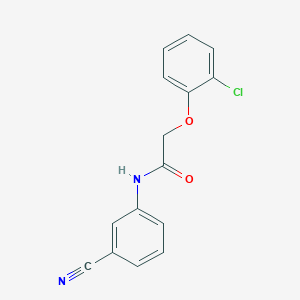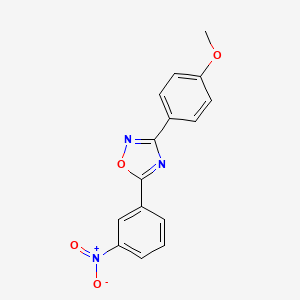
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide, also known as CPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAC is a member of the acetanilide class of compounds and is structurally related to other well-known drugs such as acetaminophen and aspirin. In
作用机制
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide is not fully understood, but research has suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules such as prostaglandins. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of COX-2 and HDAC activity, and the modulation of inflammatory signaling pathways. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to have antioxidant activity, which may contribute to its anti-tumor and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer research. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to have a high degree of selectivity for cancer cells, meaning that it may be less likely to cause damage to healthy cells. However, one limitation of using 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide. One area of interest is the development of new synthetic methods for 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide that may improve its solubility and bioavailability. Another area of interest is the development of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide derivatives that may have improved anti-tumor or anti-inflammatory activity. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide and its potential therapeutic applications in cancer and inflammatory diseases.
合成方法
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chlorophenol with 3-cyanophenylacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using techniques such as recrystallization or chromatography. Other methods for synthesizing 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide include the reaction of 2-chlorophenol with 3-cyanophenylacetonitrile in the presence of a base such as potassium carbonate.
科学研究应用
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-tumor activity, 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-6-1-2-7-14(13)20-10-15(19)18-12-5-3-4-11(8-12)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFITJCNFTUEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)


![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)

![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)